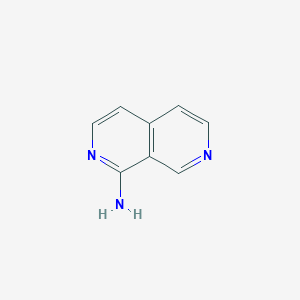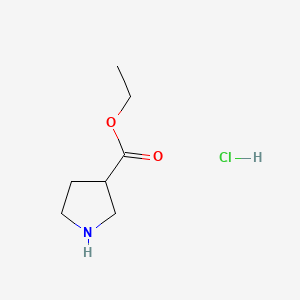![molecular formula C10H10ClN3OS B1355093 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine CAS No. 63894-67-7](/img/structure/B1355093.png)
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
Vue d'ensemble
Description
“4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine” is a chemical compound with the CAS Number: 63894-67-7 . It has a molecular weight of 256.74 and its IUPAC name is 4-(2-chloro-7H-7lambda3-thieno[2,3-d]pyrimidin-4-yl)morpholine . The compound is typically stored in a refrigerator and has a physical form of a white to pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,4-dichlorothieno[2,3-d]pyrimidine with morpholine . The reaction mixture is stirred at ambient temperature for 1-2 hours . After confirming the consumption of the starting material, water is added to the reaction flask at a rate that maintains an internal temperature below 25°C . The resulting solid is collected by vacuum filtration, rinsed with water, and dried in a vacuum oven at 66°C for 24 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClN3OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6,16H,2-5H2 . This indicates the presence of a thieno[2,3-d]pyrimidine ring attached to a morpholine ring via a carbon atom. The thieno[2,3-d]pyrimidine ring also has a chlorine atom attached to it .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of this compound is the nucleophilic substitution of one of the chlorine atoms in 2,4-dichlorothieno[2,3-d]pyrimidine by morpholine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 256.74 . It is a white to pale-yellow to yellow-brown solid . The compound is typically stored in a refrigerator .Applications De Recherche Scientifique
Based on the information gathered from various sources, here is a comprehensive analysis of the scientific research applications of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine:
Antimicrobial Agents
This compound has been utilized in the synthesis of new thienopyrimidine derivatives that exhibit antimicrobial properties. These derivatives have shown effectiveness against a variety of microbial strains, making them potential candidates for developing new antimicrobial drugs .
Anti-Inflammatory Applications
Derivatives of this compound have been found to inhibit tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), both of which are significant mediators in inflammatory processes. This suggests potential applications in treating diseases where inflammation is a key factor .
Cancer Research
The inhibitory effect on TNF-α also indicates possible applications in cancer research, as TNF-α plays a role in tumor progression and metastasis. Researchers are exploring derivatives of this compound for their potential to suppress tumor growth .
Mycobacterial Research
Some derivatives have been used to probe the mycobacterial oxidative phosphorylation pathway, which is crucial for the survival of mycobacteria. This research could lead to new therapeutic approaches for mycobacterial infections such as tuberculosis .
Synthetic Chemistry
The compound serves as an important intermediate in synthetic chemistry, facilitating the creation of various chemical structures that can be used in further pharmaceutical research and development .
Molecular Modeling and Simulation
Information suggests that this compound can be used in molecular modeling and simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD. These applications are valuable for visualizing molecular interactions and dynamics, which is essential for drug design and other areas of research .
Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine Structure guided generation of thieno[3,2- d ]pyrimidin-4-amine 63894-67-7|4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine| Ambeed
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that thienopyrimidin derivatives can inhibit tumor necrosis factor alpha and nitric oxide , suggesting potential targets could be related to these pathways.
Mode of Action
It’s suggested that the morpholine ring might be in a position to make a nontraditional ch-o hydrogen bond to gly16 , indicating a possible interaction with its targets.
Biochemical Pathways
Given its potential inhibition of tumor necrosis factor alpha and nitric oxide , it may impact related signaling pathways.
Result of Action
Its potential inhibition of tumor necrosis factor alpha and nitric oxide suggests it may have anti-inflammatory or immunomodulatory effects.
Action Environment
It’s recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c , indicating that temperature and atmospheric conditions could affect its stability.
Propriétés
IUPAC Name |
4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6H,2-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVVQAPITTYKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CSC3=NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516014 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine | |
CAS RN |
63894-67-7 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

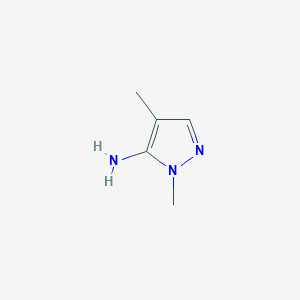
![[(3-Methylphenyl)amino]acetic acid](/img/structure/B1355013.png)
![(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)-thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1355016.png)
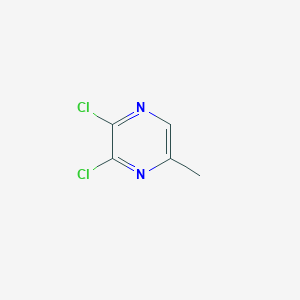
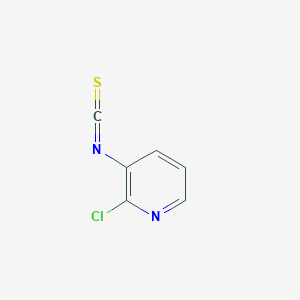
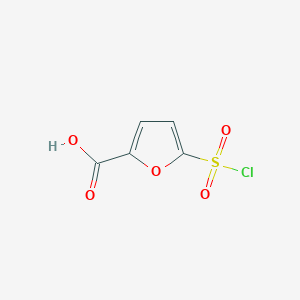
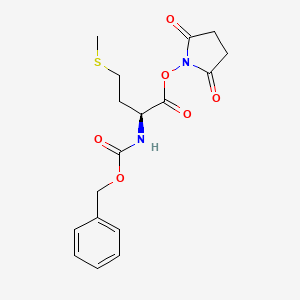

![[(2-Methylphenyl)methyl]hydrazine](/img/structure/B1355028.png)
